molecular formula C18H18N2O B3126200 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 331852-78-9

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B3126200
CAS No.: 331852-78-9
M. Wt: 278.3 g/mol
InChI Key: MUMKUSWYWKUMKC-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that belongs to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. The compound this compound has garnered interest in scientific research due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline structures. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials are 2-methoxyphenylacetaldehyde and tryptamine. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro-beta-carboline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro-beta-carboline derivatives.

    Substitution: Halogenated or nitrated beta-carboline derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential as a neuroprotective agent and its effects on neurotransmitter systems.

    Medicine: Research explores its potential therapeutic applications, including anticancer, antimicrobial, and psychoactive properties.

    Industry: The compound’s unique structure makes it a candidate for developing new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar psychoactive and neuroprotective properties.

    Harmaline: Known for its MAO-inhibitory effects and use in traditional medicine.

    Tetrahydroharmine: Shares structural similarities and biological activities with 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.

Uniqueness

This compound is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets and contribute to its distinct pharmacological profile.

Properties

IUPAC Name

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-21-16-9-5-3-7-14(16)17-18-13(10-11-19-17)12-6-2-4-8-15(12)20-18/h2-9,17,19-20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMKUSWYWKUMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCN2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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